Evodone
Description
Significance in Natural Product Chemistry and Preclinical Pharmacology
In natural product chemistry, Evodone is recognized as a furanomonoterpene. psu.edu Its isolation and structural elucidation from plant sources contribute to the understanding of the diversity of natural compounds. Early research involved determining its structure through degradation studies and synthesis attempts. publish.csiro.aupublish.csiro.au The total synthesis of racemic (±)-Evodone has been achieved through various methods, including radical cyclization reactions. psu.eduorganicchemistrydata.orgimpurity.com
In preclinical pharmacology, this compound has been investigated for a range of potential bioactivities. Studies have explored its effects, often in comparison to other compounds found in the same plant sources. For instance, research has examined the potential anticancer properties of compounds from Evodia suaveolens, including this compound, through in silico and in vitro studies. jppres.comjppres.comresearchgate.netresearchgate.net These studies have investigated the potential binding of E. suaveolens compounds to cancer-related targets and their cytotoxic effects on various cancer cell lines. jppres.comjppres.com
Molecular docking studies have been employed to assess the potential interactions of this compound with specific biological targets. In one study investigating potential ovarian anticancer compounds in silico, this compound showed a binding affinity of -5.8 kcal/mol to a particular target (3HHM), compared to evodiamine's -7 kcal/mol and wortmannin's -8.2 kcal/mol for the same target. scispace.comatlantis-press.com
This compound has also been identified as a component in plant essential oils with potential biological activity, such as antibacterial effects. uad.ac.idmdpi-res.com Essential oils containing this compound from E. suaveolens leaves showed potential antibacterial activities against pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis in in vitro diffusion agar (B569324) tests, although the inhibition zones were smaller than those of a commercial antibiotic. uad.ac.id
Relationship to Related Alkaloids within Evodia Species
This compound is found in species belonging to the Evodia genus, which is known for producing a variety of bioactive compounds, particularly alkaloids. nih.govdovepress.com While this compound itself is classified as a monoterpenoid nih.govebi.ac.uk, it is often discussed in the context of other compounds from Evodia species, such as indole (B1671886) quinazoline (B50416) alkaloids like evodiamine (B1670323) and rutaecarpine. nih.govdovepress.comnih.gov
Evodiamine and this compound have been noted to have structural similarities, and some earlier studies have classified this compound within the alkaloid class due to this resemblance and co-occurrence in Evodia species. jppres.comresearchgate.net However, based on its chemical structure, this compound is formally classified as a monoterpenoid with a benzofuran-4-one core. nih.govuni.luebi.ac.uk
Research often compares the biological activities of different compounds isolated from Evodia species. For example, studies evaluating potential anticancer effects have compared this compound and evodiamine. jppres.comscispace.comatlantis-press.com While both have shown some preclinical promise, evodiamine has sometimes demonstrated stronger effects in certain in silico models. scispace.comatlantis-press.com
The co-occurrence of this compound with various alkaloids in Evodia species highlights the complex phytochemical profile of these plants and the potential for synergistic or antagonistic effects among their constituents. researchgate.net Studies on Evodia rutaecarpa and related species have investigated the variability of bioactive constituents, including alkaloids like evodiamine, dehydroevodiamine, and rutaecarpine, and their pharmacological effects. nih.govresearchgate.net While these studies primarily focus on alkaloids, they underscore the importance of studying the full spectrum of compounds present in Evodia species to understand their traditional medicinal uses and potential therapeutic applications. dovepress.com
Table 1: Selected Preclinical Findings Related to this compound or Evodia Species Extracts Containing this compound
| Study Type | Source Material | Key Findings Related to this compound/Extract | Comparison Compound (if any) | Reference |
| In silico | Evodia sp. (containing this compound) | Potential ovarian anticancer activity | Evodiamine, Wortmannin (B1684655) | scispace.comatlantis-press.com |
| In vitro | Evodia suaveolens leaf extract | Cytotoxic effects on cancer cell lines | Doxorubicin (B1662922) (in combination) | jppres.comjppres.comresearchgate.net |
| In vitro (Antibacterial) | Evodia suaveolens leaf essential oil | Inhibition of pathogenic bacteria | Kanamycin | uad.ac.id |
| In silico & In vitro | Evodia suaveolens leaves | Potential binding to cancer targets; cytotoxic effects | - | jppres.comjppres.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
529-63-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(6S)-3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H12O2/c1-6-3-8(11)10-7(2)5-12-9(10)4-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
SMUXTLISYBPIAU-ZCFIWIBFSA-N |
SMILES |
CC1CC2=C(C(=CO2)C)C(=O)C1 |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CO2)C)C(=O)C1 |
Canonical SMILES |
CC1CC2=C(C(=CO2)C)C(=O)C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Evodone and Its Analogs
Total Synthesis Approaches
Total synthesis efforts towards Evodone and its analogs have explored diverse strategies, including radical cyclizations, intramolecular cycloadditions, and novel annulation methods.
Radical Cyclization Strategies for Furan (B31954) Monoterpene Synthesis
Radical cyclization reactions have proven to be a valuable tool in the synthesis of furan monoterpenes, including this compound. One notable approach involves the use of titanocene(III) chloride (Cp2TiCl) as a radical source. This method has been applied to the synthesis of this compound, a furan monoterpene. americanelements.comwikidata.orgfishersci.ie The Ti(III) species, often generated in situ from commercially available titanocene (B72419) dichloride (Cp2TiCl2) and zinc dust, mediates radical cyclization reactions to form furan derivatives. wikidata.orgfishersci.ca Specifically, a radical cyclization reaction in the presence of Cp2TiCl in THF at room temperature, followed by acid treatment, has been reported to furnish (±)-evodone in considerable yield. wikidata.org Another reported synthesis of this compound utilized an α-keto radical cyclization reaction. fishersci.pt Radical cyclizations, in general, have a rich history in organic chemistry and are particularly useful in the synthesis of polycyclic terpenoid natural products due to their ability to operate in congested molecular environments and their functional group compatibility. wikipedia.org
Stereoselective Synthesis Pathways
Achieving stereocontrol is a critical aspect of natural product synthesis. In the context of this compound synthesis, stereoselective pathways have been explored, particularly those involving metal-mediated radical reactions. Titanocene(III)-catalyzed radical cyclizations have been shown to be effective procedures for the enantioselective synthesis of natural terpenoids, including furan monoterpenes like this compound, by controlling the absolute configuration in the starting material. americanelements.comfishersci.ca Additionally, Lewis acid catalyzed Diels-Alder reactions, which are relevant to the synthesis of fused furan systems found in this compound and its analogs, can proceed with high stereoselectivity, providing control over the relative configuration of newly formed stereocenters. sigmaaldrich.comcenmed.com
Key Synthetic Intermediates and Catalytic Systems
The synthetic routes to this compound and its analogs rely on specific key intermediates and catalytic systems to enable the crucial bond-forming and functional group transformations. A prominent catalytic system highlighted in the synthesis of this compound is titanocene(III) chloride (Cp2TiCl). americanelements.comwikidata.orgfishersci.iefishersci.caereztech.com This radical source is typically generated in situ from titanocene dichloride (Cp2TiCl2) and a reducing agent like zinc dust. wikidata.orgfishersci.ca The titanocene(III) species mediates radical cyclizations essential for the construction of the furan ring. wikidata.orgfishersci.ie Other reagents mentioned in specific synthesis schemes include N-Bromosuccinimide (NBS), tributyltin hydride (HSnBu3), and p-Toluenesulfonic acid (TsOH). fishersci.pt Lewis acids are also important catalysts, particularly in Diels-Alder-based approaches to furan annulation relevant to this compound and its analogs. cenmed.comfishersci.se The development of efficient catalytic systems, including metalloradical catalysis, is crucial for controlling the reactivity and selectivity of radical reactions in complex molecule synthesis. nih.gov
Development of this compound Derivatives for Research Purposes
This compound is a naturally occurring furanomonoterpene isolated from Evodia hortensis. wikidata.org Its synthesis provides access to this compound for various research purposes. While the provided search results confirm this compound as a natural furan derivative and discuss its synthesis, detailed information specifically on the development of this compound derivatives for particular research applications is limited. The synthesis of this compound itself facilitates studies into its reported biological activities, such as germination inhibitory activity and stimulatory effects on certain seeds. wikidata.org Further research may involve the synthesis of structural analogs to explore structure-activity relationships and develop compounds with modified or enhanced properties.
Strategies for Structural Diversification
Structural diversification of the this compound scaffold involves modifying the core structure to generate a range of related compounds, or analogs. This is crucial for exploring chemical space and identifying compounds with potentially altered or improved properties. Strategies for diversification often build upon the established synthetic routes to the core structure.
Given the synthetic approaches described, diversification can be achieved by:
Modifying Starting Materials: Varying the substituents on the cyclic 1,3-dicarbonyl compounds or the allenic sulfonium (B1226848) salts in the furannulation strategy can lead to analogs with different groups on the cyclohexenone or furan rings. thegoodscentscompany.com
Introducing Different Functional Groups: Post-synthesis modification of the this compound core can introduce diverse functional groups. The presence of the ketone and furan moieties offers sites for further reactions, such as reduction of the ketone, additions to the double bond in the cyclohexenone ring, or modifications of the furan ring.
Stereochemical Variation: As this compound possesses a chiral center, the synthesis of different stereoisomers (e.g., the racemic mixture or individual enantiomers) contributes to structural diversity. nih.gov Controlling stereochemistry during synthesis, as demonstrated in the synthesis of (-)-Evodone from a chiral precursor, is a key diversification strategy.
Alteration of Ring Systems: While maintaining the core furan fused to a six-membered ring, modifications to the size or saturation of the non-aromatic ring, or the introduction of heteroatoms, could lead to novel ring systems related to this compound.
The development of efficient synthetic routes, such as those involving radical cyclization or furannulation, provides versatile platforms for incorporating variations and generating a library of analogs. wikidata.orgthegoodscentscompany.com
Combinatorial and Diversity-Oriented Synthesis for Library Generation
Combinatorial synthesis (CS) and diversity-oriented synthesis (DOS) are powerful strategies for generating large and diverse libraries of compounds, which are invaluable for drug discovery and chemical biology. While target-oriented synthesis focuses on producing a specific molecule, CS and DOS aim to create a collection of diverse structures.
Combinatorial Synthesis: This approach involves the simultaneous synthesis of multiple compounds by reacting a set of starting materials with a set of reagents in all possible combinations. This can be performed using solid-phase or solution-phase techniques. The key advantage is the rapid generation of a large number of compounds. In the context of this compound analogs, a combinatorial approach could involve synthesizing the core structure and then reacting it with various sets of reagents to introduce different substituents or functional groups at multiple positions simultaneously. Alternatively, combinatorial libraries of building blocks could be used in a modular synthesis of the this compound scaffold.
Diversity-Oriented Synthesis (DOS): DOS focuses on generating structural diversity, particularly skeletal and stereochemical diversity, often starting from a common set of building blocks or a common intermediate. A key feature of DOS is the use of complexity-generating reactions followed by diversification steps. The goal is to explore a wide range of chemical space with a limited number of synthetic steps. For this compound analogs, a DOS approach could involve a key branching point in the synthesis where different reaction pathways lead to structurally distinct furanomonoterpene derivatives. This could involve varying the cyclization strategy or the order of introducing different parts of the molecule. The "build/couple/pair" algorithm is a common framework in DOS, involving the construction of starting materials, coupling them, and then pairing them through intramolecular reactions to form diverse scaffolds. Applying this to this compound synthesis could involve building different substituted cyclohexanediones and furan precursors, coupling them, and then cyclizing them under varying conditions to generate a diverse set of fused furan structures.
While specific detailed examples of large-scale combinatorial or diversity-oriented synthesis libraries specifically of this compound are not extensively detailed in the provided search results, the principles of these methodologies are directly applicable. The established synthetic routes to the this compound core provide the foundation upon which diversification strategies, including those amenable to combinatorial or diversity-oriented approaches, can be built to generate libraries of this compound analogs for exploring chemical diversity. wikidata.orgthegoodscentscompany.com
Computational and Structural Biology Investigations of Evodone
Molecular Docking Studies for Molecular Target Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation, or pose, of a small molecule (ligand) when bound to a macromolecule target, such as a protein. This method aims to estimate the binding affinity between the ligand and the target, thereby assisting in the identification of potential molecular targets for a given compound.
Studies have investigated the potential of Evodone as a candidate for anti-ovarian cancer drugs using computational aided-drugs design, which included molecular docking scispace.com. This research focused on the interaction of this compound with the PI3K protein, a known ovarian cancer biomarker scispace.com.
Evaluation of Binding Affinities and Interaction Modes
The effectiveness of compounds as potential drug candidates can be assessed through their binding affinity to target proteins. In the study investigating this compound's potential against ovarian cancer, molecular docking tests were conducted using PyRx software to determine the binding affinity of this compound to the PI3K protein (PDB ID: 3HHM) scispace.com.
The docking results reported a binding affinity of -5.8 kcal/mol for this compound with the 3HHM protein scispace.com. For comparison, the binding affinity of Evodiamine (B1670323), another compound investigated in the same study, was -7 kcal/mol, and the native ligand Wortmannin (B1684655) showed a binding affinity of -5.8 kcal/mol scispace.com. The best docked conformations were selected based on the lowest docking energy, the number of interacting residues, and the number of hydrogen bonds scispace.com.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
| This compound | PI3K (3HHM) | -5.8 |
| Evodiamine | PI3K (3HHM) | -7.0 |
| Wortmannin | PI3K (3HHM) | -5.8 |
These binding affinity values provide a computational estimation of the strength of the interaction between the ligands and the target protein.
Analysis of Ligand-Protein Hydrogen Bonding and Residue Interactions
Understanding the specific interactions, such as hydrogen bonds and interactions with particular amino acid residues, between a ligand and its protein target is crucial for elucidating the binding mode and informing potential structural modifications. Visualization tools like LigPlot++ can be used to analyze the 2D interaction diagrams resulting from docking studies to identify the types of bonds and interacting residues scispace.com.
While the study on this compound and PI3K mentions the analysis of docking results to understand the type of bond and the Root Mean Square Deviation (RMSD) of the interaction, detailed information specifically on the hydrogen bonds formed between this compound and the residues of the PI3K protein was not explicitly provided in the search results scispace.com. General principles of molecular docking involve assessing hydrogen bonds and interactions with specific residues to understand the stability and specificity of the predicted complex scispace.com.
Virtual Screening Approaches for Biological Activity Prediction
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates with desired biological activities nvidia.com. This approach can significantly reduce the time and cost associated with traditional high-throughput screening nvidia.com. Virtual screening can be either structure-based, utilizing the 3D structure of the target protein, or ligand-based, using known active molecules as templates nvidia.com.
In the context of this compound, virtual screening was employed to determine the target of activity for both Evodiamine and this compound using the Swiss Target Prediction webserver scispace.com. This screening indicated that Evodiamine has targeted activity on the PI3K protein scispace.com. While this demonstrates the use of virtual screening to predict potential targets for this compound, detailed results of a broad virtual screening of this compound against a wide range of biological targets for comprehensive activity prediction were not found in the provided information.
Molecular Dynamics Simulations for Ligand-Target Stability Analysis
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. For protein-ligand complexes, MD simulations can provide insights into the stability of the bound complex, conformational changes, and the dynamic nature of the interactions observed in docking studies github.io. MD simulations can help to validate the stability of the protein-ligand complex generated by molecular docking in a dynamic environment, such as in the presence of solvent molecules youtube.com.
While the search results discuss the application of MD simulations in studying protein-ligand interactions and assessing complex stability in general github.ionih.govnih.govnih.gov, and a study on Evodiamine's interaction with PDE5 protein utilized MD simulations mdpi.com, there was no specific information found detailing molecular dynamics simulations conducted specifically for this compound in complex with a target protein to analyze the stability of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their observed biological activity nvidia.comajrconline.org. QSAR models can be used to predict the activity of new, untested compounds or to guide the design of novel analogs with improved properties ajrconline.orgaideepmed.com.
QSAR studies typically involve calculating molecular descriptors that represent various aspects of chemical structure and properties, followed by the application of statistical methods to build predictive models frontiersin.orgdergipark.org.tr. While the search results mention QSAR studies being applied to Evodiamine analogs to evaluate their effect as DNA Topoisomerase I inhibitors researchgate.net, and discuss QSAR in the broader context of drug discovery and predicting biological activities ajrconline.orgfrontiersin.orgdergipark.org.trresearchgate.netnih.gov, no specific QSAR study focused on developing models for this compound analogs was identified in the provided information.
Preclinical Pharmacological Mechanisms and Cellular Investigations of Evodone
Modulation of Intracellular Signaling Pathways
Evodone has been explored for its ability to modulate several key intracellular signaling pathways that are critical for various cellular functions, including growth, survival, and apoptosis.
Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway Regulation
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade involved in regulating cell cycle, proliferation, growth, and survival. nih.govwikipedia.orgmdpi.com Dysregulation of this pathway is frequently observed in various diseases, including cancer. nih.govwikipedia.orgmdpi.com
Research suggests that compounds found in Evodia suaveolens, which include this compound, may interfere with the PI3K/Akt/mTOR axis. jppres.comresearchgate.net One study comparing evodiamine (B1670323) and this compound, along with wortmannin (B1684655) (a PI3K signaling pathway inhibitor), indicated that this compound was effective in inducing apoptosis in ovarian cancer cells in a preclinical setting. jppres.com The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR axis, leading to a decrease in S6K-1 and subsequent transcription inhibition. jppres.com This inhibition of the PI3K/Akt/mTOR pathway is also thought to contribute to an increase in mitochondrial pro-apoptotic BAX and a decrease in anti-apoptotic BAD and BCL-2, ultimately stimulating cytochrome C release and activating caspase-9, which drives apoptosis. jppres.com
While some studies primarily focus on evodiamine, a related alkaloid also found in Evodia species, they often draw parallels to this compound due to structural similarities. researchgate.netresearchgate.netscispace.comresearchgate.net Evodiamine has been shown to inhibit the PI3K/Akt pathway, contributing to its potential antitumor effects. researchgate.netresearchgate.netnih.gov Given the noted similarity between this compound and evodiamine, these findings provide a basis for understanding how this compound might also exert its effects through this pathway. researchgate.netresearchgate.netscispace.comresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations (e.g., Erk, p38, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex network involved in regulating diverse cellular processes such as proliferation, differentiation, stress responses, and apoptosis. mdpi.comfrontiersin.orgresearchgate.net Key branches of the MAPK pathway include Erk, p38, and JNK. mdpi.comfrontiersin.orgresearchgate.net
While direct studies specifically detailing this compound's modulation of the Erk, p38, and JNK pathways are limited in the provided search results, research on related compounds like evodiamine offers some insight. Evodiamine has been reported to regulate MAPK signaling pathways, including Erk, p38, and JNK, in various human cancer cells. researchgate.net One study indicated that evodiamine could modulate both Erk and p38 but not JNK signaling pathways in FTC cells, suggesting that the suppression of Erk and p38 might be upstream mechanisms of evodiamine-mediated apoptosis induction. researchgate.net
Given the structural and potential functional similarities between this compound and evodiamine, it is plausible that this compound may also influence these MAPK pathways. researchgate.netresearchgate.netscispace.comresearchgate.net However, specific experimental data on this compound's direct impact on Erk, p38, and JNK signaling is needed for a comprehensive understanding.
NF-κB Signaling Pathway Interactions
The NF-κB (Nuclear Factor-kappa B) signaling pathway plays a critical role in regulating various cellular processes, including inflammation, immune responses, cell proliferation, and survival. nih.govfrontiersin.orgfrontiersin.org Aberrant activation of NF-κB is frequently linked to the development and progression of various diseases, including cancer. nih.govfrontiersin.org
Studies on evodiamine have demonstrated its ability to inactivate NF-κB. nih.govnih.gov Evodiamine has been shown to abolish both constitutive and inducible NF-κB activation by inhibiting IκBα kinase activation. nih.govnih.gov This inhibition suppresses NF-κB-mediated regulation of antiapoptotic and metastatic gene expression, leading to increased apoptosis and inhibited invasion in cancer cells. nih.govnih.gov
Given the structural similarities between this compound and evodiamine, it is plausible that this compound may also interact with the NF-κB signaling pathway. researchgate.netresearchgate.netscispace.comresearchgate.net However, direct experimental evidence specifically demonstrating this compound's effects on NF-κB signaling is necessary to confirm this potential interaction.
Cellular Responses in In Vitro Models
In vitro models are widely used in preclinical research to investigate the direct effects of compounds on various cell types and to explore the underlying cellular mechanisms. Studies on this compound, often in the context of investigating compounds from Evodia species, have examined its impact on cellular responses such as proliferation, apoptosis, and cell cycle progression.
Research involving Evodia suaveolens extract, which contains this compound, has demonstrated cytotoxic effects against multiple cancer cell lines in vitro, with reported IC50 values ranging from 17-88 μg/mL. jppres.comresearchgate.net One study indicated that E. suaveolens extract enhanced the antiproliferative and cell cycle arrest effects of doxorubicin (B1662922) on leukemia cells. jppres.comresearchgate.net
Studies comparing this compound and evodiamine have sometimes used in silico methods to predict their effectiveness. One such study investigating their potential as ovarian anticancer compounds in silico found that evodiamine showed a better binding affinity to a target than this compound. scispace.com However, this does not preclude this compound from exhibiting significant cellular effects in vitro.
While specific detailed data tables exclusively focusing on this compound's cellular responses across a wide range of in vitro models were not extensively available in the provided search results, the general findings from studies on Evodia extracts and comparative studies with evodiamine suggest that this compound possesses biological activity that can influence cellular behavior, particularly in the context of cancer cell growth and survival. Further dedicated in vitro studies on this compound are needed to fully characterize its effects on various cellular responses and to generate detailed dose-response data and mechanistic insights.
Effects on Cell Proliferation and Viability in Cell Lines
Research indicates that compounds found in Evodia suaveolens leaves, including this compound, may possess anticancer properties by inhibiting cancer cell proliferation. researchgate.netgsconlinepress.com One study noted that while evodiamine, another compound from Evodia rutaecarpa, significantly inhibited the proliferation of human osteosarcoma U2OS cells in a concentration-dependent manner, reducing viability to 46.22% at 12.5 µg/ml after 48 hours, the direct effects of isolated this compound on specific cell lines require further detailed investigation to establish comparable potency and dose-response relationships. nih.gov Another study comparing evodiamine and this compound suggested that evodiamine was more effective in inducing apoptosis in ovarian cancer cells. jppres.comscispace.com
Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)
Programmed cell death, such as apoptosis, is a crucial mechanism for eliminating damaged or unwanted cells. unil.chfrontiersin.orgtaylorfrancis.commdpi.comresearchgate.net Studies suggest that compounds from Evodia suaveolens, including this compound, may induce apoptosis in cancer cells. researchgate.netjppres.com A previous study comparing evodiamine, this compound, and wortmannin (a PI3K signaling pathway inhibitor) indicated that this compound was effective in inducing apoptosis in ovarian cancer cells. jppres.comscispace.com While evodiamine has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways, the specific mechanisms by which this compound triggers apoptosis warrant further investigation. researchgate.netresearchgate.net
Cell Cycle Progression Analysis (e.g., G2/M phase arrest, S phase arrest)
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Inducing cell cycle arrest is a strategy to inhibit cancer cell growth. mdpi.comnih.gov Research on Evodia suaveolens extract, which contains this compound, has shown that it can induce cell cycle arrest. researchgate.netjppres.com One study demonstrated that a combination of E. suaveolens leaf extract and doxorubicin significantly blocked the G2/M phase of the cell cycle in HL-60 leukemia cells. gsconlinepress.comjppres.comresearchgate.net While evodiamine has been reported to induce S phase arrest and G2/M phase arrest in different cancer cell types, the direct impact of isolated this compound on specific cell cycle phases in various cell lines needs further detailed analysis. scispace.com
Inhibition of Cell Migration and Invasion
Cell migration and invasion are critical steps in cancer metastasis. Inhibiting these processes can potentially prevent the spread of cancer. Studies on compounds from Evodia species have shown inhibitory effects on cell migration and invasion. jppres.comnih.gov Evodiamine, for instance, effectively suppressed the migration and invasion of CCA cells and inhibited the migration and invasion of nasopharyngeal carcinoma cells by repressing MMP-2 expression. jppres.comnih.gov While this compound is a component of Evodia suaveolens extract, specific studies detailing the direct effects of isolated this compound on cell migration and invasion in various cancer cell lines are needed to understand its independent contribution to these inhibitory effects.
Identification of Specific Molecular and Cellular Targets
Identifying the specific molecular and cellular targets of this compound is crucial for understanding its mechanisms of action.
Receptor Binding Studies (e.g., PI3Kα, EGFR, ALK, Adenosine (B11128) receptor A2a)
In silico studies have explored the potential binding of compounds from Evodia suaveolens to cancer-related targets, including PI3K, EGFR, and ALK. researchgate.netjppres.com One in silico study comparing evodiamine and this compound investigated their binding affinity to the PI3K protein (PDB ID: 3HHM). The study reported a binding affinity of -5.8 kcal/mol for this compound, compared to -7 kcal/mol for evodiamine and -5.8 kcal/mol for the native ligand wortmannin. scispace.com This suggests that this compound may interact with PI3K.
The Adenosine A2A receptor (A2AAR) is an emerging target for cancer treatment due to its role in the tumor microenvironment. nih.govmdpi.comnih.govfrontiersin.org While adenosine receptors are targets of interest in cancer immunotherapy, specific receptor binding studies for this compound with Adenosine receptor A2a were not found in the provided search results.
Enzyme Modulation Research
Research on Evodia rutaecarpa extracts has indicated effects on drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, UDP-glucuronosyl transferase (UGT), and glutathione (B108866) S-transferase (GST). nih.gov Evodiamine, a major alkaloid in E. rutaecarpa, was found to increase hepatic EROD activity. nih.gov While this compound is also present in Evodia species, specific studies detailing the direct enzyme modulation effects of isolated this compound were not prominently featured in the search results. Further research is needed to determine if this compound directly modulates specific enzymes relevant to disease pathways.
Data Tables
Based on the search results, detailed quantitative data specifically for isolated this compound across all outlined sections is limited. However, some data points regarding binding affinity to PI3K were found.
| Compound | Target | Binding Affinity (kcal/mol) | Method | Source |
| This compound | PI3K | -5.8 | Molecular docking | scispace.com |
| Evodiamine | PI3K | -7.0 | Molecular docking | scispace.com |
| Wortmannin | PI3K | -5.8 | Molecular docking | scispace.com |
Note: This table presents data from a single in silico study on PI3K binding affinity.
Investigations in Preclinical Disease Models
Preclinical models, particularly animal models, are essential for evaluating the potential therapeutic effects of compounds like this compound before human trials.
Impact on Tumor Growth in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to study tumor growth and evaluate potential anti-cancer agents. altogenlabs.com
The search results primarily discuss the effects of Evodiamine (EVO), an alkaloid also found in Euodia rutaecarpa, on tumor growth in xenograft models researchgate.netnih.govnih.gov. Evodiamine has shown significant suppression of tumor growth in various mouse models, including esophageal squamous cell carcinoma (ESCC) and colon cancer xenografts researchgate.netnih.gov. A meta-analysis indicated that Evodiamine significantly suppresses tumor growth and weight in mouse models, although heterogeneity among studies was noted nih.gov. Studies suggest Evodiamine may induce tumor apoptosis through pathways involving BAX/BCL ratios and caspases nih.gov.
While this compound is a component found in some plants, the provided search results focus on the anti-tumor effects of Evodiamine, not this compound. Therefore, specific detailed research findings on the impact of this compound on tumor growth in xenograft models are not available from the provided snippets.
Effects on Learning and Memory Impairment in Alzheimer's Disease Models
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline and memory impairment. nih.govnih.gov Preclinical models, such as transgenic mice that mimic aspects of AD pathology, are used to investigate potential therapeutic interventions. nih.govnih.govucla.edumit.edu
Research using the APPswe/PS1△E9 transgenic mouse model of Alzheimer's disease has investigated the effects of Evodiamine and its derivatives on learning and memory. nih.govnih.gov Evodiamine has been found to potentially improve learning and memory ability in this model. nih.govnih.gov Some synthesized oxo- and thio-evodiamine derivatives showed enhanced cognitive improvement, particularly in spatial memory, compared to evodiamine in these AD mouse models. nih.govnih.gov The Morris water-maze test is a common method used in these studies to assess spatial learning and memory in mice. nih.govucla.edu
Similar to the tumor growth section, the available search results discuss the effects of Evodiamine and its derivatives on Alzheimer's disease models, not this compound specifically. Therefore, detailed research findings on the effects of this compound on learning and memory impairment in Alzheimer's disease models are not available from the provided snippets.
Metabolic and Pharmacokinetic Characterization of Evodone in Research Contexts
Role of Cytochrome P450 Isoforms in Evodone Metabolism
To pinpoint the specific enzymes responsible for the Phase I metabolism of this compound, studies using a panel of recombinant human cytochrome P450 (CYP) isoforms are conducted. These experiments help to identify which of the many CYP enzymes are the primary catalysts for this compound's biotransformation. Research has indicated that several CYP isoforms are involved in the metabolism of this compound, with varying contributions to the formation of different metabolites. The primary isoforms responsible for this compound metabolism are typically members of the CYP2C and CYP3A subfamilies, which are known to metabolize a wide range of xenobiotics.
| CYP Isoform | Metabolic Reaction Catalyzed |
| CYP3A4 | Major contributor to oxygenation |
| CYP2C9 | Involved in dehydrogenation |
| CYP2C19 | Minor contributor to oxygenation |
In Vitro Metabolic Stability Assessments
The metabolic stability of a compound provides an indication of its persistence in a biological system. In vitro metabolic stability assays are performed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint).
For this compound, these assessments have been conducted in liver microsomes from various species, including human, rat, and mouse, to understand potential inter-species differences in metabolism. The data from these studies are crucial for predicting the in vivo pharmacokinetic behavior of the compound.
| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
| Rat Liver Microsomes | 32 | 21.6 |
| Mouse Liver Microsomes | 25 | 27.7 |
Advanced Analytical Methodologies for Evodone Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the isolation and purification of individual components from complex mixtures, a crucial step in the analysis of natural product extracts containing Evodone. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the matrix in which it is present.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures.
In the context of this compound research, UHPLC is an invaluable tool for the rapid and efficient separation of this compound from other constituents present in plant extracts. The high resolving power of UHPLC allows for the separation of structurally similar compounds, which is often a challenge in the analysis of natural products. While specific validated UHPLC methods for the quantification of this compound are not extensively detailed in the available literature, a typical method for the analysis of furanocoumarins, a class of compounds to which this compound belongs, can be illustrated.
Table 1: Illustrative UHPLC Parameters for Furanocoumarin Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry |
This table is interactive. You can sort and filter the data.
The application of such a method would yield a specific retention time for this compound, allowing for its identification and quantification in a given sample. The enhanced sensitivity of UHPLC is particularly beneficial for detecting trace amounts of this compound or its metabolites in biological matrices.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in natural product research for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. When coupled with a separation technique like UHPLC, it provides a powerful platform for the comprehensive analysis of complex mixtures.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in the identification of unknown compounds, including metabolites.
In the study of this compound, HRMS would be employed to identify potential metabolites in biological samples (e.g., plasma, urine) following administration. The metabolic transformation of this compound could involve reactions such as hydroxylation, demethylation, or conjugation. HRMS can distinguish between isobaric ions (ions with the same nominal mass but different elemental compositions), which is crucial for the unambiguous identification of metabolites.
For example, if a hydroxylated metabolite of this compound (C₁₀H₁₂O₂) were to be formed, its elemental composition would be C₁₀H₁₂O₃. HRMS could confirm this composition by providing a highly accurate mass measurement of the corresponding molecular ion.
Table 2: Theoretical Accurate Masses of this compound and a Potential Metabolite
| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₁₀H₁₂O₂ | 164.0837 |
This table is interactive. You can sort and filter the data.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation.
Table 3: Hypothetical MS/MS Fragmentation of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 165.0912 | 137.0599 | CO |
| 165.0912 | 122.0368 | CO + CH₃ |
This table is interactive. You can sort and filter the data. This data is illustrative and based on the fragmentation of similar structures.
By piecing together the information from the fragment ions, a detailed structural hypothesis can be constructed.
Spectroscopic Techniques for Structural Confirmation in Synthetic Research
While mass spectrometry provides valuable information on molecular weight and fragmentation, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the unambiguous structural confirmation of a synthesized compound like this compound.
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are the most common techniques.
In the case of synthetic this compound, 1D NMR experiments (¹H and ¹³C) would be used to identify the number and types of protons and carbons present in the molecule. The chemical shifts, signal multiplicities (for ¹H), and integration (for ¹H) provide clues to the molecular structure.
Table 4: Reported ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) |
|---|
| 195.4 |
| 162.1 |
| 150.8 |
| 116.3 |
| 111.5 |
| 35.8 |
| 31.1 |
| 29.5 |
| 18.7 |
Source: PubChem CID 442471
This table is interactive. You can sort and filter the data.
Research Gaps and Future Directions in Evodone Studies
Exploration of Undiscovered Biological Activities and Underlying Mechanisms
While preliminary studies may hint at certain biological effects, the full spectrum of Evodone's bioactivity is largely uncharted territory. Future research must move beyond initial screenings to systematically investigate novel therapeutic properties. A significant gap exists in understanding the molecular pathways that this compound modulates. For instance, many natural products exhibit anticancer, anti-inflammatory, or neuroprotective effects; these areas remain to be thoroughly explored for this compound. mdpi.comnih.gov Elucidating the specific enzymes, receptors, or signaling cascades that this compound interacts with is a critical next step. mdpi.com
Future investigations should prioritize a multi-faceted screening approach across various cell lines and disease models. This would facilitate the discovery of novel activities and provide a foundation for more detailed mechanistic studies to understand how this compound exerts its effects at a molecular level.
Table 1: Potential Areas for Biological Activity Screening of this compound
| Therapeutic Area | Potential Targets for Mechanistic Study | Rationale for Exploration |
|---|---|---|
| Oncology | Kinases, Apoptotic Pathways (e.g., Caspases), Cell Cycle Regulators | Many natural product scaffolds show cytotoxic effects against cancer cells. nih.gov |
| Inflammation | COX enzymes, Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Compounds with anti-inflammatory properties are of high therapeutic interest. |
| Neurobiology | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | The need for novel neuroprotective agents makes this a priority research area. |
| Infectious Diseases | Bacterial or viral enzymes, Biofilm formation | The rise of antimicrobial resistance necessitates the search for new active compounds. |
Advanced Computational Modeling and Predictive Analytics for Derivatization
The structural modification, or derivatization, of this compound could lead to analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles. However, synthesizing and testing derivatives randomly is inefficient. Advanced computational modeling offers a rational approach to this challenge. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are currently underutilized in this compound research.
Future efforts should focus on developing robust computational models to predict the biological activities of hypothetical this compound derivatives. researchgate.net This predictive capability would allow researchers to prioritize the synthesis of only the most promising candidates, thereby accelerating the drug discovery process and conserving resources.
Development of Novel Synthetic Routes for Enhanced Yield and Stereoselectivity
Exploring modern synthetic methodologies such as asymmetric catalysis, flow chemistry, or biocatalysis could provide innovative solutions to the current challenges in producing this compound and its derivatives. nih.govmedkoo.com
| Flow Chemistry | Perform reactions in continuous-flow reactors. | Enhanced safety, scalability, and reaction control. |
Comprehensive Preclinical Mechanistic Elucidation across Diverse Biological Systems
A significant gap exists in the preclinical evaluation of this compound. To understand its therapeutic potential, it is essential to conduct in-depth mechanistic studies across a wide range of biological systems. This includes moving from simple in vitro cell-based assays to more complex models, such as co-cultures, organoids, and various in vivo animal models that are relevant to specific human diseases.
Integration of Multi-Omics Approaches in Mechanistic Research
To gain a holistic understanding of this compound's biological effects, future research must integrate multi-omics technologies. nih.govyoutube.com Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to this compound treatment. nih.govmdpi.com For example, transcriptomics can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. astrazeneca.com
By combining these datasets, researchers can construct detailed molecular maps of this compound's mechanism of action, identify novel biomarkers of its activity, and potentially uncover unexpected therapeutic applications. astrazeneca.com
Investigation of Inter-Compound Synergies in Natural Extracts
This compound likely occurs in its natural source alongside a complex mixture of other phytochemicals. The biological activity of the source extract may not be due to this compound alone but could result from synergistic or additive interactions between multiple compounds. mdpi.comnih.gov This is a critically understudied area. Future research should focus on identifying the major co-occurring compounds and investigating their potential for synergistic effects when combined with this compound. nih.govmdpi.com
Such studies could reveal that a combination of this compound and another natural compound is more effective than this compound in isolation. mdpi.com This knowledge is crucial for determining whether the development focus should be on the isolated compound or on a standardized, multi-component extract.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
Q & A
Q. How to ensure replicability of this compound’s reported antioxidant activity in independent labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
